4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide
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Overview
Description
4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide is a complex organic compound characterized by its nitrobenzamide structure with additional trichloro and chloroanilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-nitrobenzoyl chloride with 2,2,2-trichloro-1-(2-chloroanilino)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 4-amino-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trichloro and chloroanilino groups may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-[2,2,2-trichloro-1-(3-naphthalen-2-yl-thiourea)ethyl]benzamide
- 4-nitro-N-[2,2,2-trichloro-1-(3-p-tolyl-thiourea)ethyl]benzamide
- 4-nitro-N-[2,2,2-trichloro-1-(3-phenyl-thiourea)ethyl]benzamide
Uniqueness
4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide is unique due to the presence of the 2-chloroanilino group, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and mechanisms of action compared to similar compounds.
Properties
Molecular Formula |
C15H11Cl4N3O3 |
---|---|
Molecular Weight |
423.1 g/mol |
IUPAC Name |
4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H11Cl4N3O3/c16-11-3-1-2-4-12(11)20-14(15(17,18)19)21-13(23)9-5-7-10(8-6-9)22(24)25/h1-8,14,20H,(H,21,23) |
InChI Key |
ITACKRSNGALVGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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